![molecular formula C11H10N2O4 B1429005 3-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]benzoic acid CAS No. 1432678-74-4](/img/structure/B1429005.png)
3-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]benzoic acid
Overview
Description
3-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]benzoic acid is a chemical compound with the molecular formula C11H10N2O4 . It is related to benzoic acid, which is a simple aromatic acid and is one of the most common organic acids in the Earth’s atmosphere .
Synthesis Analysis
The synthesis of related compounds often involves reactions such as the Suzuki–Miyaura coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Another method involves the radical mild preparation of β-tosylstyrene from the correspondent alkene and sodium p-toluenesulfinate followed by a β-elimination .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its molecular formula, C11H10N2O4 . It contains a methoxymethyl group attached to an oxadiazole ring, which is further connected to a benzoic acid moiety .Chemical Reactions Analysis
The chemical reactions involving this compound could be similar to those of benzoic acid and other related compounds. For instance, benzoic acid can undergo reactions at the benzylic position, which are very important for synthesis problems .Scientific Research Applications
Synthesis and Method Development
- Synthesis of 2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic Acid A new method for synthesizing 2-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid was developed using thermal heterocyclization. This method involves using 3-(hydroxyimino)isoindolin-1-one, 1,1'-carbonyldiimidazole (CDI), and base-promoted cycle opening. The process yielded the desired product with 90% efficiency (Tkachuk et al., 2020).
Corrosion Inhibition
- Corrosion Inhibition Properties of Benzimidazole Bearing 1,3,4-Oxadiazoles Research on 1,3,4-oxadiazole derivatives, including their corrosion inhibition ability on mild steel in sulfuric acid, has been conducted. These studies used gravimetric, electrochemical, SEM, and computational methods to assess their protective capabilities (Ammal et al., 2018).
Liquid Crystalline Properties
- Liquid-Crystalline Properties of 2,5-Asymmetric Disubstituted [1,3,4]Oxadiazole Derivatives A study explored the liquid-crystalline properties of certain 2,5-asymmetric disubstituted [1,3,4]oxadiazole derivatives. These compounds displayed nematic and smectic C type structures with a wide range of stability (Cioancă et al., 2011).
Antibacterial Activity
- Antibacterial Activity of 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles Novel [1,3,4]oxadiazoles were synthesized and tested for their antibacterial activity. Among these, a specific compound showed significant activity against various bacteria, highlighting the potential medical applications of these compounds (Rai et al., 2009).
Antimicrobial and Cytotoxicity Studies
Antimicrobial Activity and Cytotoxicity of Novel Oxadiazole Derivatives New oxadiazole derivatives were synthesized and assessed for antimicrobial activities against a range of bacteria and fungi. Additionally, these compounds were evaluated for cytotoxic effects, showing varying levels of activity (Kaplancıklı et al., 2012).
Antimicrobial Evaluation of New 1,3,4-Oxadiazoles Bearing 5-Chloro-2-methoxyphenyl Moiety A study focused on synthesizing new 1,3,4-oxadiazole derivatives containing 5-chloro-2-methoxybenzohydrazide moiety. These compounds showed significant antibacterial and antifungal activities against tested strains (Kumar et al., 2013).
Antioxidant Activities
- Antioxidant Activities of Novel 5-Substituted-2-(3,4,5-trihydroxyphenyl)-1,3,4-Oxadiazoles A novel series of oxadiazoles was synthesized and evaluated for antioxidant activities. Certain compounds exhibited high and significant antioxidant activities, showing promise as potential antioxidant agents (Rabie et al., 2016).
Optical Properties
- Optical Properties of Novel Substituted Pyrazoly 1,3,4-Oxadiazole Derivatives The synthesis of novel substituted pyrazoly 1,3,4-oxadiazole derivatives and their absorption and fluorescence characteristics were investigated. The study revealed the influence of substituents on the benzene rings on the optical properties of these compounds (Lv et al., 2010).
Safety and Hazards
properties
IUPAC Name |
3-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-16-6-9-12-13-10(17-9)7-3-2-4-8(5-7)11(14)15/h2-5H,6H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGKJRITTPHHRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C(O1)C2=CC(=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]benzoic acid | |
CAS RN |
1432678-74-4 | |
Record name | 3-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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